molecular formula C9H8N2O2S B3043744 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid CAS No. 914637-30-2

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid

Cat. No.: B3043744
CAS No.: 914637-30-2
M. Wt: 208.24 g/mol
InChI Key: UWNFKEZTYZOKNU-UHFFFAOYSA-N
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Description

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid is a heterocyclic compound that features both imidazole and thiophene rings. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid typically involves the condensation of 1-methylimidazole with thiophene-2-carboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylimidazol-1-yl)thiophene-2-carboxylic Acid
  • 5-(1-Methylimidazol-2-yl)thiophene-3-carboxylic Acid
  • 5-(1-Methylimidazol-2-yl)furan-2-carboxylic Acid

Uniqueness

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid is unique due to the specific positioning of the imidazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with tailored biological activities .

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-5-4-10-8(11)6-2-3-7(14-6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNFKEZTYZOKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201297
Record name 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-30-2
Record name 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid
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5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid
Reactant of Route 3
5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid
Reactant of Route 4
5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid
Reactant of Route 5
5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid

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